- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamidesBeilstein Journal of Organic Chemistry, 2017, 13, 1518-1523,
Cas no 945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea)
O composto 1-[(R)-(5-Etenilquinuclidina-2-il)(4-quinolil)metil]-3-[3,5-bis(trifluorometil)fenil]ureia é uma molécula complexa com estrutura quiral, destacando-se pela presença de grupos quinuclidina e quinolina, além de um núcleo de ureia substituído com grupos trifluorometil. Sua configuração estereoquímica (R) confere especificidade molecular, potencialmente relevante para interações com alvos biológicos. Os grupos trifluorometil aumentam a lipofilicidade e estabilidade metabólica, enquanto o sistema bicíclico pode favorecer a ligação a receptores ou enzimas. A combinação dessas características sugere aplicações em química medicinal, como modulação de vias de sinalização celular, com possível atividade farmacológica direcionada. A estrutura híbrida, unindo fragmentos heterocíclicos nitrogenados e substituintes eletronicamente distintos, demonstra versatilidade para estudos de relação estrutura-atividade.
![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea structure](https://pt.kuujia.com/scimg/cas/945985-98-8x500.png)
945985-98-8 structure
Nome do Produto:1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
N.o CAS:945985-98-8
MF:C28H26F6N4O
MW:548.52266740799
CID:4522996
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea
- 1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-ylurea (ACI)
-
- Inchi: 1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24+,25+/m0/s1
- Chave InChI: VNRLCKBQNVNWFW-WAJMBDEPSA-N
- SMILES: [C@@H](C1C=CN=C2C=CC=CC=12)([C@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1
Propriedades Computadas
- Massa Exacta: 548.20108044 g/mol
- Massa monoisotópica: 548.20108044 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 9
- Contagem de Átomos Pesados: 39
- Contagem de Ligações Rotativas: 5
- Complexidade: 859
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 3
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 57.3
- Peso Molecular: 548.5
- XLogP3: 5.8
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1257743-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 100mg |
$165 | 2024-06-05 | |
1PlusChem | 1P01KYP6-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 95% | 100mg |
$191.00 | 2024-04-19 | |
1PlusChem | 1P01KYP6-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 95% | 50mg |
$133.00 | 2024-04-19 | |
eNovation Chemicals LLC | Y1257743-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 100mg |
$155 | 2025-02-19 | |
eNovation Chemicals LLC | Y1257743-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 100mg |
$155 | 2025-02-26 | |
Ambeed | A1205861-250mg |
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |
945985-98-8 | 98% | 250mg |
$177.0 | 2025-02-25 | |
eNovation Chemicals LLC | Y1257743-250mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98% | 250mg |
$205 | 2025-03-20 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0460-50mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea |
945985-98-8 | 98%,99%e.e. | 50mg |
¥870.0 | 2024-07-19 | |
abcr | AB589377-100mg |
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea, 95%; . |
945985-98-8 | 95% | 100mg |
€160.00 | 2024-07-24 | |
Ambeed | A1205861-50mg |
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)urea |
945985-98-8 | 98% | 50mg |
$71.0 | 2024-05-30 |
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Triphenylphosphine ; 15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C; 10 h, rt
Referência
- Highly enantioselective decarboxylative protonation of α-aminomalonates mediated by thiourea cinchona alkaloid derivatives: access to both enantiomers of cyclic and acyclic α-aminoacidsOrganic Letters, 2007, 9(14), 2621-2624,
Método de produção 3
Condições de reacção
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Reagents: Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ; 24 h, rt
1.4 Solvents: Tetrahydrofuran ; rt; overnight, rt
Referência
- Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-OxidesJournal of the American Chemical Society, 2015, 137(21), 6766-6769,
Método de produção 4
Condições de reacção
Referência
- Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure ReactionJournal of Organic Chemistry, 2022, 87(24), 16755-16766,
Método de produção 5
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Reagents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
Referência
- Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalystsOrganic & Biomolecular Chemistry, 2014, 12(1), 119-122,
Método de produção 6
Condições de reacção
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate , Diphenylphosphoryl azide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Solvents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
1.2 Solvents: Water ; 24 h, rt
1.3 Solvents: Tetrahydrofuran ; rt; overnight, rt
Referência
- Induction of Axial Chirality in 8-Arylquinolines through Halogenation Reactions Using Bifunctional OrganocatalystsChemistry - A European Journal, 2017, 23(42), 9996-10000,
Método de produção 7
Condições de reacção
Referência
- One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold CatalysisACS Catalysis, 2014, 4(2), 634-638,
Método de produção 8
Condições de reacção
Referência
- One-Pot Catalytic Enantioselective Synthesis of Tetrahydropyridines via a Nitro-Mannich/Hydroamination CascadeOrganic Letters, 2012, 14(20), 5290-5293,
Método de produção 9
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 16 h, rt
Referência
- Catalytic Asymmetric Intramolecular Bromolactonization of α,β-Unsaturated KetonesSynlett, 2019, 30(12), 1474-1478,
Método de produção 10
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
Referência
- Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6,
Método de produção 11
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 3 h, rt
Referência
- Enantio- and diastereoselective Michael additions of C-succinimidyl esters to nitro olefins using cinchonine-derived bifunctional organocatalystsTetrahedron: Asymmetry, 2011, 22(11), 1147-1155,
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Raw materials
- 1-isocyanato-3,5-bis(trifluoromethyl)benzene
- Cinchonidine
- Cinchonine
- (9R)?-6'-Cinchonan-?9-?amine Trihydrochloride
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Preparation Products
1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea Literatura Relacionada
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
2. Book reviews
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
945985-98-8 (1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea) Produtos relacionados
- 1214363-55-9(Ethyl 6-bromo-5-fluoropicolinate)
- 1297654-77-3(5,8-Difluoroquinolin-3-amine)
- 1270387-69-3(tert-butyl N-2-amino-2-(5-methylpyridin-2-yl)ethylcarbamate)
- 1006376-61-9((1R,2R)-trans-Ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate)
- 2227794-83-2(4-{2-(2S)-oxiran-2-ylethyl}morpholine)
- 1696343-02-8(2-chloro-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde)
- 1519902-26-1(1,3,3-Trimethylcyclopentan-1-amine)
- 1864056-14-3(3-(Thiophen-3-ylmethyl)pyrrolidine hydrochloride)
- 95975-55-6(Guggulsterone)
- 2411326-28-6(Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate)
Fornecedores recomendados
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
